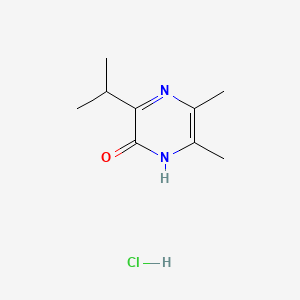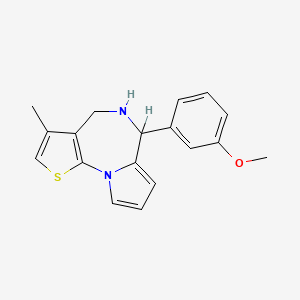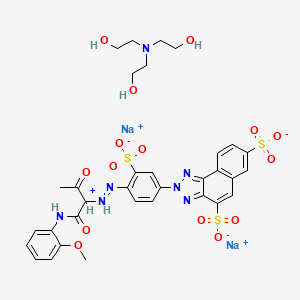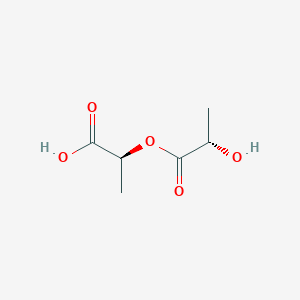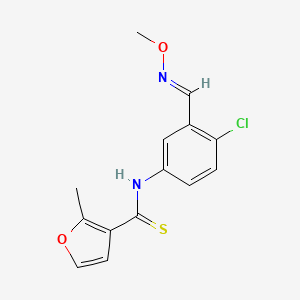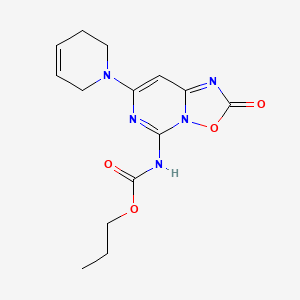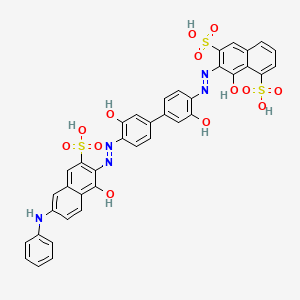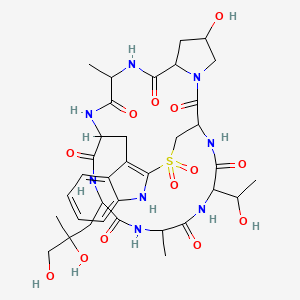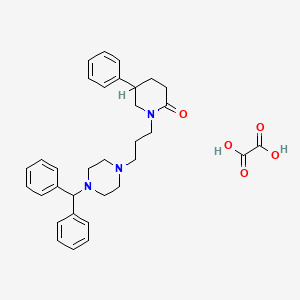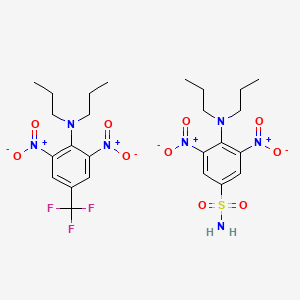
(-)-Bornyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Bornyl chloride: is an organic compound that belongs to the class of terpenes. It is a colorless liquid with a characteristic camphor-like odor. This compound is derived from borneol, a naturally occurring terpene found in various essential oils. This compound is used in organic synthesis and has applications in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Borneol: (-)-Bornyl chloride can be synthesized by reacting borneol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
From Camphene: Another method involves the chlorination of camphene using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: Industrial production of this compound often involves the large-scale chlorination of camphene due to its availability and cost-effectiveness. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (-)-Bornyl chloride undergoes nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂) to form corresponding derivatives.
Elimination Reactions: It can also undergo elimination reactions to form camphene or other alkenes under the influence of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Major Products Formed:
Substitution: Products include borneol, bornyl cyanide, and bornyl amine.
Elimination: Major products include camphene and other related alkenes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (-)-Bornyl chloride is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of terpenes and their derivatives in biological systems.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of (-)-Bornyl chloride involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of certain enzymes involved in metabolic pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Uniqueness: this compound is unique due to its specific reactivity patterns and its ability to serve as a versatile intermediate in organic synthesis. Its distinct camphor-like odor also sets it apart from other related compounds .
Propiedades
Número CAS |
33602-15-2 |
|---|---|
Fórmula molecular |
C10H17Cl |
Peso molecular |
172.69 g/mol |
Nombre IUPAC |
(1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
Clave InChI |
XXZAOMJCZBZKPV-QXFUBDJGSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)C[C@H]2Cl |
SMILES canónico |
CC1(C2CCC1(C(C2)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
